Sodium thiosulfite anhydrous

Description

Historical Perspectives on Thiosulfate (B1220275) Chemistry

The history of sodium thiosulfate, once commonly known as "hyposulphite of soda" or "hypo," is intrinsically linked to the development of photography. timlaytonfineart.comactingart.com While the compound was prepared by others around 1799, it was the English polymath Sir John Herschel who first documented its crucial property in 1819: the ability to dissolve silver salts. timlaytonfineart.com This discovery, initially a matter of pure chemical observation, became revolutionary two decades later. timlaytonfineart.com

In 1839, with the advent of early photographic processes by Louis Daguerre and William Henry Fox Talbot, a major challenge was the permanence of the images. timlaytonfineart.com Herschel realized that his "hypo" could be used as a "fixer" to wash away unexposed silver halides, thereby making the photographic image permanent and resistant to further light exposure. actingart.comnottingham.ac.uk On January 29, 1839, he successfully applied sodium thiosulfate to fix silver chloride papers. culturalheritage.org He shared this critical finding with Talbot, and by March 14, 1839, he presented his research to the Royal Society, detailing the use of hyposulphite as a fixing agent. timlaytonfineart.comnottingham.ac.uk This application became a standard and enduring tool in photography, used in processes from daguerreotypes to modern film development. timlaytonfineart.com Herschel also coined the terms "photography," "negative," and "positive," further cementing his foundational role in the field. actingart.comwikipedia.org

Overview of Inorganic Thiosulfate Compounds in Chemical Research

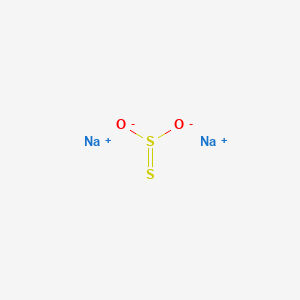

Sodium thiosulfate (Na₂S₂O₃) is the most prominent member of the thiosulfate family, which includes salts of the hypothetical thiosulfuric acid (H₂S₂O₃). wikipedia.orgymdb.ca The thiosulfate anion (S₂O₃²⁻) is structurally similar to the sulfate (B86663) anion (SO₄²⁻), but with one oxygen atom replaced by a sulfur atom, which significantly alters its chemical properties. chemicalbook.com This anion is a sulfur oxoanion and exists in all living species, from bacteria to humans. ymdb.canih.gov

Other important inorganic thiosulfates used in research and industry include ammonium (B1175870) thiosulfate ((NH₄)₂S₂O₃), which is often preferred over sodium thiosulfate for photographic fixing and is used in the extraction of gold. atamanchemicals.comwikipedia.org Potassium thiosulfate (K₂S₂O₃) is another salt used in various chemical syntheses. zuj.edu.jo The thiosulfate ion itself is a versatile ligand in coordination chemistry, forming a variety of complexes with transition metals. wikipedia.org This reactivity is fundamental to its role in photography and hydrometallurgy. However, this affinity for metals also means thiosulfate can be corrosive, particularly to steel under acidic conditions. wikipedia.org

The free acid, thiosulfuric acid, is highly unstable in the presence of water, decomposing into products like sulfur, sulfur dioxide, hydrogen sulfide (B99878), and polythionates. zuj.edu.jo However, successful anhydrous syntheses have been developed, allowing for the study of the pure acid at low temperatures. zuj.edu.jo

Significance of Anhydrous Form in Advanced Chemical Studies

Sodium thiosulfate is most commonly available as the pentahydrate (Na₂S₂O₃·5H₂O), a colorless, crystalline solid. chemicalbook.com The anhydrous form (Na₂S₂O₃), a white crystalline powder, holds particular importance in specific research contexts where the presence of water would be detrimental. atamankimya.com

The key distinctions and advantages of the anhydrous form are presented in the table below:

| Property | Sodium Thiosulfate Anhydrous (Na₂S₂O₃) | Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) |

| Molar Mass | 158.11 g/mol chemicalbook.comwikipedia.org | 248.18 g/mol wikipedia.orgtestbook.com |

| Appearance | White, crystalline powder atamankimya.com | Colorless, translucent crystals atamanchemicals.com |

| Water Content | 0% | ~36.3% by mass |

| Melting Point | Decomposes at high temperatures atamanchemicals.com | 48.3 °C (decomposes, losing water) wikipedia.org |

| Key Advantage | Essential for non-aqueous solvent reactions and syntheses where water interferes with reaction mechanisms or product stability. zuj.edu.jo | Higher stability under normal atmospheric conditions; commonly used for aqueous solutions. acs.org |

In advanced chemical studies, particularly in organic synthesis and organometallic chemistry, the use of anhydrous reagents is critical. Water can act as an unwanted nucleophile, a proton source, or can hydrolyze sensitive reagents and intermediates. The anhydrous form of sodium thiosulfate is therefore specified for reactions requiring strict control over water content, ensuring that the thiosulfate ion participates in the desired reaction pathway without interference. zuj.edu.jo Furthermore, studies on the fundamental properties of the thiosulfate ion itself, such as its crystal structure and thermal decomposition, often require the anhydrous salt to eliminate the complexities introduced by the water of hydration. wikipedia.orgatamanchemicals.com

Properties

CAS No. |

133413-26-0 |

|---|---|

Molecular Formula |

Na2O2S2 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

disodium;dioxido(sulfanylidene)-λ4-sulfane |

InChI |

InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

LNGNZSMIUVQZOX-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=S)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Laboratory-Scale Preparation of Anhydrous Sodium Thiosulfate (B1220275)

The small-scale synthesis of anhydrous sodium thiosulfate can be achieved through several well-established laboratory methods. These methods primarily involve the reaction of sulfur compounds under specific conditions.

Reactions Involving Sodium Sulfite (B76179) and Elemental Sulfur

A common laboratory preparation of sodium thiosulfate involves the reaction of sodium sulfite (Na₂SO₃) with elemental sulfur (S). wikipedia.orgatamankimya.com This method is based on the principle of heating an aqueous solution of sodium sulfite with sulfur. atamankimya.com The reaction proceeds as the sulfur dissolves in the sodium sulfite solution, leading to the formation of sodium thiosulfate. ck12.org

The general chemical equation for this reaction is: Na₂SO₃ + S → Na₂S₂O₃ atamankimya.com

The process typically involves boiling the solution until the yellow color of the free sulfur disappears, indicating the completion of the reaction. ck12.org To obtain the final product, the resulting solution is filtered, followed by evaporation, concentration, and crystallization to yield sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O). alfa-chemistry.com The anhydrous form can then be obtained through dehydration. For enhanced reaction kinetics, a patent describes a method that includes the use of cetylpyridinium (B1207926) chloride as a catalyst. google.com

Table 1: Reaction Parameters for Sodium Sulfite and Sulfur Method

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Sodium sulfite, Elemental sulfur | wikipedia.orgatamankimya.com |

| Solvent | Water | atamankimya.comck12.org |

| Catalyst (optional) | Cetylpyridinium chloride | google.com |

| Temperature | Boiling | atamankimya.comck12.org |

| Post-reaction Steps | Filtration, Evaporation, Crystallization | alfa-chemistry.com |

Approaches Utilizing Sodium Hydroxide (B78521) and Sulfur

An alternative laboratory-scale synthesis involves the reaction of aqueous sodium hydroxide (NaOH) with sulfur. atamankimya.comvedantu.com This method consists of boiling a concentrated solution of sodium hydroxide with elemental sulfur. youtube.com The reaction is complex and initially produces a mixture of sodium thiosulfate, sodium sulfide (B99878) (Na₂S), and polysulfides. vedantu.comyoutube.com

The balanced chemical equation for the primary reaction is: 6NaOH + 4S → Na₂S₂O₃ + 2Na₂S + 3H₂O vedantu.com

To increase the yield of sodium thiosulfate, the resulting solution containing polysulfides can be oxidized. youtube.com This oxidation is often achieved by bubbling air or pure oxygen through the solution, which converts the polysulfides to thiosulfate. youtube.com Maintaining the pH of the solution between 11 and 13 with sodium hydroxide is crucial to prevent the formation of hydrogen sulfide and the precipitation of elemental sulfur. youtube.com

Dehydration Routes from Hydrated Forms

Anhydrous sodium thiosulfate is commonly obtained by dehydrating its hydrated forms, most notably the pentahydrate (Na₂S₂O₃·5H₂O). atamankimya.com This process involves heating the hydrated crystals. atamankimya.com

The dehydration process can be represented by the following equation: Na₂S₂O₃·5H₂O → Na₂S₂O₃ + 5H₂O atamankimya.com

Studies have shown that the dehydration of sodium thiosulfate pentahydrate is a multi-step process. rsc.orgresearchgate.net Thermal analysis indicates that a dihydrate (Na₂S₂O₃·2H₂O) is formed as an intermediate during dehydration. rsc.org The process is influenced by factors such as the efficiency of the dehydrating agent and the physical perfection of the crystals. rsc.org One method involves heating the pentahydrate crystals with steam, causing them to dissolve in their own crystal water, followed by concentration, centrifugal dewatering, and drying to obtain the anhydrous product. atamankimya.com Another approach involves washing the crystallized sodium thiosulfate with methanol (B129727) to aid in dehydration before drying. google.com The anhydrous form offers greater stability and is less prone to caking compared to the pentahydrate form. globalchemicalresources.com

Industrial Production Pathways and Scalability

On an industrial scale, the production of sodium thiosulfate focuses on cost-effectiveness and process efficiency, often integrating waste streams and employing sophisticated reactor designs.

Utilization of Waste Streams in Synthesis

A significant portion of industrial sodium thiosulfate production relies on the utilization of waste streams from other chemical processes. atamankimya.comwikidoc.org Notably, liquid waste products from the manufacture of sodium sulfide and sulfur dyes are primary sources. atamankimya.comwikidoc.org These waste streams often contain sodium carbonate and sodium sulfide, which can be reacted with sulfur dioxide and sulfur powder to produce sodium thiosulfate. atamankimya.com

One patented process describes the use of waste gas desulfurization solutions containing elemental sulfur, sodium bicarbonate, and iron hydroxide as a raw material for sodium thiosulfate production. google.com This approach not only provides a use for industrial byproducts but also contributes to a more sustainable manufacturing process. The use of such waste streams can intensify and simplify the production process. google.com Market analysis indicates that approximately 60% of global sodium thiosulfate production is dependent on byproducts from the petroleum refining and gas processing industries. pmarketresearch.com

Reactor Design and Computational Analysis for Large-Scale Synthesis

The design of reactors is critical for the efficient and scalable industrial production of sodium thiosulfate. Continuous Stirred Tank Reactors (CSTRs) are commonly used in industrial settings. unmul.ac.id Research has been conducted on the design and computational analysis of batch reactors for sodium thiosulfate production to optimize reaction efficiency and minimize operational costs. unmul.ac.idresearchgate.net

One study focused on the design of a batch reactor for producing sodium thiosulfate pentahydrate from sodium sulfite and sulfur. unmul.ac.idresearchgate.net The study utilized computational analysis to determine reactor specifications for scaling up production, including reactor volume, height, and stirrer power. unmul.ac.idresearchgate.net The chosen material for the reactor was stainless steel, with specific designs for the reactor body and agitator to ensure optimal performance. unmul.ac.idresearchgate.net

Computational Fluid Dynamics (CFD) has also emerged as a valuable tool in process engineering for designing and optimizing chemical reactors. core.ac.uk CFD simulations can be used to evaluate mixing efficiency and heat transfer within the reactor, leading to improved design and performance. core.ac.ukresearchgate.net For instance, CFD has been used to model the oxidation of sodium thiosulfate to understand temperature and conversion profiles within microreactors. researchgate.net

Table 2: Reactor Design Parameters for Industrial Sodium Thiosulfate Synthesis

| Parameter | Specification | Source |

|---|---|---|

| Reactor Type | Batch Reactor / CSTR | unmul.ac.idresearchgate.net |

| Material | SA 240 Grade M Type 316 Stainless Steel | unmul.ac.idresearchgate.net |

| Agitator Type | Axial turbine, 4 blades at 45° angle | unmul.ac.idresearchgate.net |

| Operating Temperature | 80°C | unmul.ac.idresearchgate.net |

| Operating Pressure | 1 atm | unmul.ac.idresearchgate.net |

Novel Synthetic Routes and Catalytic Considerations

The development of new synthetic pathways for sodium thiosulfate anhydrous is driven by the need for more stable and pure forms of the compound. Researchers are exploring both innovative catalytic methods and processes that mimic biological systems to achieve these goals.

Role of Cetylpyridinium Chloride in Anhydrous Synthesis

A notable advancement in the synthesis of anhydrous sodium thiosulfate involves the use of cetylpyridinium chloride (CPC) as a catalyst. google.comdrugpatentwatch.comdrugs.comwipo.intnih.gov This method reacts sodium sulfite with sulfur in the presence of CPC. google.comdrugpatentwatch.comdrugs.com The process is designed to produce anhydrous sodium thiosulfate directly, which is essential for its stability in certain formulations. drugpatentwatch.com

The synthesis is typically conducted in an aqueous solution where sodium sulfite and sulfur are the primary reactants. google.com The addition of cetylpyridinium chloride is a critical step that facilitates the reaction. drugpatentwatch.com Following the reaction, the sodium thiosulfate product is crystallized and may be washed with a solvent like acetone (B3395972) before a final dehydration step to ensure the anhydrous state. google.com Research outlined in patent documents specifies precise reaction conditions, highlighting the catalytic role of CPC in achieving the desired product form. google.comdrugpatentwatch.com

Table 1: Reaction Conditions for Anhydrous Sodium Thiosulfate Synthesis using CPC

| Parameter | Value | Source(s) |

| Reactants | Sodium Sulfite, Sulfur | google.comdrugpatentwatch.comdrugs.com |

| Catalyst | Cetylpyridinium Chloride | google.comdrugpatentwatch.comdrugs.com |

| Molar Ratio | 1.0 (Sodium Sulfite) : 1.1 (Sulfur) : 0.00013 (CPC) | google.com |

| Reaction Temperature | 80°C to 100°C | google.com |

| Crystallization Temp. | <2°C | google.com |

Bio-inspired Synthetic Approaches

Bio-inspired synthesis routes leverage the understanding of natural metabolic pathways for sulfur compounds. In biological systems, thiosulfate is a key intermediate in hydrogen sulfide (H₂S) metabolism. nih.gov These processes involve a series of enzymatic reactions that offer a blueprint for novel synthetic methods.

One such pathway involves the enzyme sulfide:quinone oxidoreductase (SQOR), which catalyzes the initial conversion of H₂S to thiosulfate. nih.gov A subsequent step, which could form the basis of a bio-inspired approach, involves a thiosulfate:glutathione (B108866) sulfurtransferase (TST). This enzyme can produce glutathione persulfide and regenerate sulfite, which is consumed in the initial step. nih.gov

Another enzyme of interest is thiosulfate dehydrogenase (TsdA), which naturally oxidizes thiosulfate to tetrathionate (B1226582). nih.govacs.org However, this reaction is reversible. nih.gov Understanding the mechanism of TsdA, which utilizes a cysteine-ligated heme as a catalytic cofactor, provides insights into how two thiosulfate molecules can be formed from tetrathionate under the right conditions. nih.govacs.org These enzymatic pathways, characterized by high specificity and mild reaction conditions, represent a frontier in the sustainable and controlled synthesis of thiosulfate. nih.govnih.gov

Table 2: Key Enzymes in Bio-inspired Thiosulfate Synthesis

| Enzyme | Role in Pathway | Natural Substrate(s) | Natural Product(s) | Source(s) |

| Sulfide:quinone oxidoreductase (SQOR) | First step in H₂S metabolism | Hydrogen Sulfide | Thiosulfate | nih.gov |

| Thiosulfate:glutathione sulfurtransferase (TST) | Links SQOR and SDO reactions | Thiosulfate, Glutathione | Glutathione persulfide, Sulfite | nih.gov |

| Thiosulfate dehydrogenase (TsdA) | Oxidizes thiosulfate (reversible) | Thiosulfate (x2) | Tetrathionate | nih.govacs.org |

Chemical Reactivity and Reaction Mechanisms of the Thiosulfate Anion

Decomposition Pathways and Reaction Kinetics

The stability of the thiosulfate (B1220275) ion is highly dependent on the chemical environment, particularly the pH and temperature. Its decomposition can proceed through several mechanisms, each with distinct kinetics and products.

Acid-Catalyzed Decomposition Mechanisms

Na₂S₂O₃(aq) + 2HCl(aq) → 2NaCl(aq) + S(s) + SO₂(g) + H₂O(l) docbrown.info

This reaction is more accurately represented by the net ionic equation:

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(aq) + H₂O(l) docbrown.info

The reaction is catalyzed by hydrogen ions, and the rate of reaction is dependent on the concentration of both the thiosulfate ions and the hydrogen ions. docbrown.infoflinnsci.com Experimental studies have shown that the reaction kinetics can be complex, with some sources suggesting the reaction is first order with respect to the thiosulfate concentration and zero order with respect to the hydrogen ion concentration, while others propose fractional orders. docbrown.info The reaction proceeds through the formation of a reactive intermediate, the HS₂O₃⁻ ion, which then reacts with other thiosulfate ions to form polythionic acids (H₂SₓO₆) and ultimately elemental sulfur, often in the form of an eight-membered ring (S₈). wikipedia.orgflinnsci.com The formation of colloidal sulfur causes the solution to become turbid, a characteristic often used to monitor the reaction rate. flinnsci.compurdue.edu

A proposed mechanism involves the following steps:

Protonation: S₂O₃²⁻ + H⁺ ⇌ HS₂O₃⁻

Dimerization and Decomposition: HS₂O₃⁻ + S₂O₃²⁻ → [S₄O₆]⁴⁻ + H₂O → S(s) + SO₃²⁻ + H₂S₂O₃

Further Reactions: The sulfite (B76179) (SO₃²⁻) and thiosulfuric acid produced can undergo further reactions, leading to the formation of sulfur dioxide and more elemental sulfur.

The decomposition can also lead to the formation of various polythionates as intermediates. acs.org The exact nature and distribution of these intermediates can be influenced by the reaction conditions.

Thermal Degradation Products and Mechanisms

When heated, anhydrous sodium thiosulfate undergoes thermal decomposition. At temperatures around 300 °C, it decomposes to form sodium sulfate (B86663) (Na₂SO₄) and sodium polysulfide (Na₂S₅):

4Na₂S₂O₃(s) → 3Na₂SO₄(s) + Na₂S₅(s) wikipedia.org

Further heating to higher temperatures can lead to more complex reactions and the formation of other sulfur-containing compounds. The thermal degradation of sodium thiosulfate can result in the formation of sodium sulfite (Na₂SO₃) and elemental sulfur. researchgate.net In the presence of oxygen, these products can be further oxidized to sodium sulfate and sulfur dioxide (SO₂). researchgate.net

Thermogravimetric analysis (TGA) has been employed to study the decomposition process. researchgate.netcuny.edu The decomposition of sodium thiosulfate pentahydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. acs.orgresearchgate.net The presence of other substances can influence the decomposition pathway. For instance, in the presence of an acid source like carbon dioxide or hydrochloric acid in a gas stream, sodium thiosulfate decomposition can yield sulfur dioxide. cuny.edu

Table 1: Thermal Decomposition Products of Sodium Thiosulfate

| Condition | Products |

| Heating at 300 °C | Sodium sulfate, Sodium polysulfide wikipedia.org |

| Thermal degradation | Sodium sulfite, Elemental sulfur researchgate.net |

| Thermal degradation in the presence of oxygen | Sodium sulfate, Sulfur dioxide researchgate.net |

Isotopic Effects in Thiosulfate Decomposition

The thiosulfate ion is unique in that it contains two sulfur atoms in different oxidation states: the central sulfur atom has an oxidation state of +6, while the terminal sulfur atom has an oxidation state of -2. This non-equivalence allows for the study of sulfur isotope effects during its decomposition, providing valuable insights into the reaction mechanism. cdnsciencepub.com

Studies on the acid-catalyzed decomposition of thiosulfate have revealed distinct intermolecular isotope effects for the sulfur and sulfite products. cdnsciencepub.comcapes.gov.br These isotopic studies have been instrumental in evaluating various proposed mechanisms for the decomposition reaction. cdnsciencepub.comcapes.gov.br For example, some mechanisms proposed by La Mer and Davis were found to be inconsistent with the experimentally observed isotope effects. cdnsciencepub.comcapes.gov.br A simple bimolecular, three-centered reaction mechanism, however, has been shown to predict sulfur and sulfite isotope effects that are in good agreement with experimental values. cdnsciencepub.comcapes.gov.br

The fractionation of sulfur isotopes (³²S and ³⁴S) during the decomposition can help to identify the rate-determining steps of the reaction. cdnsciencepub.com The enrichment or depletion of the heavier isotope in the products (elemental sulfur and sulfite/sulfur dioxide) compared to the reactant thiosulfate provides a diagnostic tool for elucidating the nature of the activated complex in the reaction. cdnsciencepub.com

Redox Chemistry of the Thiosulfate Ion

The thiosulfate ion is a well-known reducing agent, and its redox chemistry is central to many of its applications. It readily reacts with a variety of oxidizing agents.

Reaction with Oxidizing Agents: Iodometric Titrations

One of the most significant and widely used reactions of the thiosulfate ion is its quantitative reaction with iodine (I₂). This reaction forms the basis of iodometric titrations, a common method in analytical chemistry for determining the concentration of oxidizing agents. libretexts.orgwikipedia.orgstudymind.co.uk

The reaction between thiosulfate and iodine is:

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) savemyexams.com

In this reaction, the thiosulfate ion is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻), while iodine is reduced to iodide ions (I⁻). The reaction is rapid and stoichiometric, making it ideal for titrimetric analysis. libretexts.org

Table 2: Redox Half-Reactions in Iodometric Titration

| Species | Half-Reaction | Standard Electrode Potential (E°) |

| Thiosulfate | S₄O₆²⁻ + 2e⁻ ⇌ 2S₂O₃²⁻ | +0.08 V wikipedia.org |

| Iodine | I₂ + 2e⁻ ⇌ 2I⁻ | +0.54 V wikipedia.org |

The progress of the titration is typically monitored using a starch indicator. studymind.co.uksavemyexams.com Starch forms a deep blue-black complex with iodine. wikipedia.org As the iodine is consumed by the thiosulfate, the blue color fades, and the endpoint is reached when the blue color disappears completely. studymind.co.uksavemyexams.com This titration is highly versatile and can be used to determine the concentration of any oxidizing agent that can quantitatively oxidize iodide to iodine. libretexts.orgusptechnologies.com

The pH of the solution is a critical factor in iodometric titrations. The reaction should be carried out in neutral or slightly acidic solutions. libretexts.org In strongly acidic solutions, the thiosulfate may decompose, and in alkaline solutions, it can be oxidized to sulfate, leading to inaccurate results. libretexts.org

Dechlorination Mechanisms and Reactivity with Halogens

Sodium thiosulfate is an effective dechlorinating agent, used to neutralize chlorine in various applications, such as water treatment. wikipedia.orgpatsnap.comuniversitaspertamina.ac.id It reacts with chlorine and other halogens, reducing them to their respective halide ions.

The reaction with chlorine is as follows:

Na₂S₂O₃(aq) + 4Cl₂(g) + 5H₂O(l) → 2NaHSO₄(aq) + 8HCl(aq)

In a more complete reaction with sodium hydroxide (B78521), the reaction is:

4NaClO + Na₂S₂O₃ + 2NaOH → 4NaCl + 2Na₂SO₄ + H₂O wikipedia.org

In this reaction, the thiosulfate is oxidized to sulfate, while the hypochlorite (B82951) (the active ingredient in bleach) is reduced to chloride. wikipedia.org The mechanism of this reaction involves the thiosulfate acting as a nucleophile, attacking the halogen. researchgate.net This nucleophilic substitution reaction effectively neutralizes the oxidizing power of the halogen. researchgate.net

The reactivity of thiosulfate with halogens extends beyond chlorine. It also reacts with bromine and iodine, removing them from solution. wikipedia.org This property is utilized in laboratory settings to quench reactions involving these halogens and for their safe disposal. wikipedia.org The reaction with halogenated organic compounds has also been studied, where thiosulfate can act as a nucleophile to displace the halogen, leading to dehalogenation. researchgate.net

Role as a Reactive Sulfur Species (RSS) Precursor

In biological and environmental contexts, thiosulfate serves as a relatively stable reservoir of sulfane sulfur, which can be mobilized to generate more potent Reactive Sulfur Species (RSS). RSS, such as persulfides (R-SSH) and hydrogen sulfide (B99878) (H₂S), are critical signaling molecules involved in redox homeostasis. The conversion of thiosulfate to these species is often mediated by enzymes. For instance, the enzyme thiosulfate sulfurtransferase (TST), or rhodanese, catalyzes the transfer of the terminal sulfur atom from thiosulfate to a thiophilic acceptor, such as cyanide or a thiol group, generating thiocyanate (B1210189) or a persulfide, respectively, along with sulfite.

Enzymatic Reaction Example: S₂O₃²⁻ (Thiosulfate) + R-SH (Thiol) ---(TST)--> R-S-SH (Persulfide) + SO₃²⁻ (Sulfite)

This reaction positions thiosulfate as a key node in the metabolic network of sulfur, acting as a precursor that can be activated on demand to produce biologically active RSS.

The metabolic pathways of sulfur are highly interconnected, and thiosulfate is not only a precursor to RSS but can also be generated from them. Inorganic polysulfides (Sₙ²⁻), which are themselves RSS, can react with sulfite (SO₃²⁻) to yield thiosulfate. In this reaction, the nucleophilic sulfite anion attacks a terminal sulfur atom of the polysulfide chain, cleaving the S-S bond.

Reaction Mechanism: Sₙ²⁻ (Polysulfide) + SO₃²⁻ (Sulfite) → S₂O₃²⁻ (Thiosulfate) + Sₙ₋₁²⁻ (Shorter Polysulfide)

This process can proceed sequentially, shortening the polysulfide chain until it is fully converted. Thiosulfate can also be formed through the controlled oxidation of hydrogen sulfide or other reduced sulfur compounds, highlighting its central role in the biogeochemical sulfur cycle.

Thiosulfate exists in a dynamic equilibrium with other sulfur oxoanions, and its transformation is highly dependent on the redox environment and pH.

Disproportionation: In acidic conditions, thiosulfate is unstable and undergoes disproportionation. The protonation of the anion facilitates an internal redox reaction, yielding elemental sulfur and sulfur dioxide (which forms sulfurous acid/sulfite in water).

Reaction: S₂O₃²⁻ + 2H⁺ → S(s) + SO₂(g) + H₂O

Oxidation to Tetrathionate: With mild oxidizing agents like iodine (I₂), two thiosulfate anions couple via their terminal sulfur atoms to form the tetrathionate anion (S₄O₆²⁻). This reaction is quantitative and forms the basis of iodometric titrations.

Reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻

Oxidation to Sulfate: Strong oxidizing agents, such as chlorine, bromine, or hydrogen peroxide, oxidize both sulfur atoms in thiosulfate to the highest +6 oxidation state, yielding sulfate (SO₄²⁻) as the final product.

Reaction (with Chlorine): S₂O₃²⁻ + 4Cl₂ + 5H₂O → 2SO₄²⁻ + 8Cl⁻ + 10H⁺

Formation from Sulfite: The industrial synthesis of sodium thiosulfate involves the reaction of elemental sulfur with an aqueous solution of sodium sulfite, typically with heating.

Reaction: S₈(s) + 8SO₃²⁻ → 8S₂O₃²⁻

The following table summarizes these key interconversion reactions.

| Reactant(s) | Product(s) | Reagent / Condition | Reaction Type |

|---|---|---|---|

| Thiosulfate (S₂O₃²⁻) | Sulfur (S), Sulfur Dioxide (SO₂) | Acid (H⁺) | Disproportionation |

| Thiosulfate (S₂O₃²⁻) | Tetrathionate (S₄O₆²⁻) | Iodine (I₂) | Mild Oxidation / Dimerization |

| Thiosulfate (S₂O₃²⁻) | Sulfate (SO₄²⁻) | Chlorine (Cl₂), Hydrogen Peroxide (H₂O₂) | Strong Oxidation |

| Sulfite (SO₃²⁻), Sulfur (S₈) | Thiosulfate (S₂O₃²⁻) | Heat, Aqueous Solution | Synthesis / Addition |

| Polysulfide (Sₙ²⁻), Sulfite (SO₃²⁻) | Thiosulfate (S₂O₃²⁻) | Physiological Conditions | Nucleophilic Substitution |

Advanced Spectroscopic and Analytical Characterization of Anhydrous Sodium Thiosulfate

Structural Elucidation Techniques

Anhydrous sodium thiosulfate (B1220275) is known to exist in several polymorphic forms. wikipedia.org Polymorphism refers to the ability of a single substance to crystallize into multiple different crystal structures, each known as a polymorph. rigaku.com These distinct crystalline arrangements can lead to variations in physical properties such as solubility and stability, making their identification and control crucial in pharmaceutical and industrial applications. rigaku.com

Powder X-ray Diffraction (PXRD) is a primary and non-destructive analytical technique for the identification and characterization of drug polymorphs. nih.gov The fundamental principle of PXRD involves directing a monochromatic X-ray beam at a crystalline sample. The X-rays are scattered by the electron clouds of the atoms, producing diffraction at specific angles determined by the arrangement of atoms within the crystal lattice. nih.gov This interaction is governed by Bragg's Law.

Each polymorph possesses a unique crystal structure and, consequently, produces a distinct diffraction pattern that serves as a unique "fingerprint" for that specific form. nih.gov By comparing the experimental PXRD pattern of a sample to standard patterns from a database or those simulated from single-crystal X-ray analysis data, researchers can identify the specific polymorphic form or forms present in the material. rigaku.comtanta.edu.eg While the pentahydrate and dihydrate forms of sodium thiosulfate have been structurally characterized, detailed crystallographic data for the various anhydrous polymorphs require specific isolation and analysis. The technique is sensitive enough to distinguish between different polymorphic forms and can be used to monitor for any phase transformations that might occur due to external factors like temperature or humidity. rigaku.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within anhydrous sodium thiosulfate. These two techniques are complementary; the strength of a peak in a Raman spectrum often corresponds to a weak or absent peak in an IR spectrum, and vice versa. msu.edu The thiosulfate anion (S₂O₃²⁻) has a tetrahedral shape, notionally derived from a sulfate (B86663) anion by replacing one oxygen atom with a sulfur atom. wikipedia.org This structure gives rise to a series of characteristic vibrational modes.

The primary vibrational modes for the thiosulfate anion include:

S–O Stretching Vibrations: These occur at higher frequencies and include both symmetric and asymmetric stretches of the sulfur-oxygen bonds.

S–S Stretching Vibration: The stretching of the bond between the central and terminal sulfur atoms gives rise to a distinct vibrational band.

Bending Vibrations: These include the various bending and deformation modes of the O–S–O and S–S–O angles within the tetrahedral structure.

Raman spectroscopy is particularly sensitive to changes in polarizability, making it effective for observing the symmetric vibrations of the molecule. msu.edu The Raman spectrum is created by plotting the intensity of inelastically scattered radiation against the energy shift, typically expressed in wavenumbers (cm⁻¹). msu.edu Infrared spectroscopy, conversely, relies on changes in the dipole moment during a vibration. researchgate.net The region below 1500 cm⁻¹ in an IR spectrum is often referred to as the fingerprint region because the complex pattern of bands is unique to a specific molecule. rasayanjournal.co.in

The table below summarizes the principal vibrational modes for the thiosulfate ion.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Primary Activity |

|---|---|---|---|

| ν(S-O) | Symmetric and Asymmetric Stretching | 1000 - 1200 | IR & Raman |

| ν(S-S) | Symmetric Stretching | 400 - 480 | Raman |

| δ(O-S-O) / δ(S-S-O) | Bending / Deformation Modes | 500 - 700 | IR & Raman |

Quantitative and Qualitative Analytical Methodologies for Thiosulfate Species

Chromatographic methods are powerful tools for the separation, identification, and quantification of thiosulfate in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) offer high sensitivity and specificity for thiosulfate analysis.

A robust reverse-phase ion-pair liquid chromatography method has been developed for the measurement of thiosulfate. wikipedia.org This technique allows for accurate quantification in complex biological samples like plasma and urine. wikipedia.org To enhance detection, a pre-column derivatization step is employed using monobromobimane, a substance that reacts with nucleophiles like thiosulfate to yield highly fluorescent compounds. wikipedia.org This derivatization allows for sensitive and reliable measurement of as little as 0.16 nmol of thiosulfate. wikipedia.org

Another developed HPLC method is suitable for the routine quantification of sodium thiosulfate in ophthalmic dosage forms. researchgate.net This method utilizes a C8 column and UV detection at 210 nm. researchgate.net The mobile phase consists of a phosphate (B84403) buffer and methanol (B129727), with Tetrabutylammonium hydrogen sulfate added as an ion-pairing agent to improve retention and peak shape. researchgate.net The method has been validated for linearity, accuracy, and precision, demonstrating its suitability for quality control applications. researchgate.net

| Parameter | Method 1: Biological Fluids wikipedia.org | Method 2: Ophthalmic Solution researchgate.net |

|---|---|---|

| Technique | Reverse-phase ion-pair liquid chromatography | Reversed-phase HPLC |

| Column | Not specified | Zorbax Eclips XBD-C8 (150 x 4.6 mm, 5µm) |

| Mobile Phase | Not specified | 0.01 M phosphate buffer (pH 7.1) and Methanol (85:15) with 1.698 g/L Tetrabutylammonium hydrogen sulphate |

| Flow Rate | Not specified | 1.0 mL/min |

| Detection | Fluorescence (after pre-column derivatization with monobromobimane) | UV at 210 nm |

| Key Application | Quantification of exogenous thiosulfate in urine and plasma | Routine quantification in ophthalmic dosage forms |

Ion Chromatography (IC) with suppressed conductivity detection is a rapid, sensitive, and precise method for the assay of sodium thiosulfate, particularly in aqueous samples and as an active pharmaceutical ingredient. rruff.info This technique separates anions based on their interaction with an ion-exchange stationary phase.

A validated IC method utilizes a high-capacity anion-exchange column, such as the IonPac AS19, with a potassium hydroxide (B78521) (KOH) eluent generated by a reagent-free system. rruff.info This setup allows for the specific determination of thiosulfate, which elutes at approximately 5.3 minutes, without interference from other components. rruff.info The method demonstrates excellent linearity over a range of 1.0–100.0 mg/L, with a limit of detection (LOD) of 0.015 mg/L and a limit of quantification (LOQ) of 0.06 mg/L. rruff.info

For more complex matrices, such as refinery wastewaters, specialized columns like the IonPac AS16 are employed. This column is specifically designed for the separation of polarizable anions, including thiosulfate, using a hydroxide eluent. This approach yields excellent peak shapes and high efficiency without the need for organic solvents. Gradient elution can be used to separate thiosulfate from a wide range of other standard anions, including fluoride, chloride, nitrate, phosphate, and sulfate, in a single run.

| Parameter | Method 1: Pharmaceutical Assay rruff.info | Method 2: Wastewater Analysis |

|---|---|---|

| Technique | Ion Chromatography with suppressed conductivity detection | Ion Chromatography with suppressed conductivity detection |

| Column | Dionex IonPac AS19 | Dionex IonPac AS16 |

| Eluent | 45mM Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) gradient |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Linearity Range | 1.0 - 100.0 mg/L | 1 - 100 mg/L tested |

| LOD / LOQ | 0.015 mg/L / 0.06 mg/L | Not specified |

| Key Application | Assay of Sodium Thiosulfate as an Active Pharmaceutical Ingredient | Determination of thiosulfate in refinery and other wastewaters |

Mass Spectrometry Approaches

Mass spectrometry (MS) serves as a powerful analytical tool for the characterization of sodium thiosulfate, offering high sensitivity and specificity. Due to the inorganic and non-volatile nature of the compound, direct analysis is challenging, necessitating coupling with chromatographic techniques and often requiring chemical modification (derivatization) to facilitate analysis.

Gas chromatography is predicated on the analyte's ability to be volatilized for separation. Anhydrous sodium thiosulfate, being a salt, has low volatility and requires derivatization to become amenable to GC-MS analysis. nih.gov This process converts the polar, non-volatile thiosulfate ion into a more volatile and thermally stable compound. researchgate.netjfda-online.com

A common derivatization strategy involves a two-step process. nih.govnih.gov First, the thiosulfate is alkylated, followed by an oxidation step. A specific method developed for the determination of thiosulfate in biological fluids includes: nih.gov

Alkylation: Thiosulfate is reacted with pentafluorobenzyl bromide (PFBBr). This reaction is stabilized by L-ascorbic acid and catalyzed by sodium chloride.

Oxidation: The resulting alkylated thiosulfate is then oxidized with iodine.

Product Formation: This process yields bis(pentafluorobenzyl)disulfide, a derivative that is sufficiently volatile for GC analysis.

The derivatized compound can then be introduced into the GC-MS system. Mass fragmentography is employed to identify the disulfide derivative, while an electron capture detector (ECD) can be used for sensitive quantitative determination, with detection limits reported to be as low as 0.003 µmol/mL. nih.gov This derivatization approach successfully transforms the inorganic thiosulfate into a molecule suitable for GC-MS, enabling its sensitive detection and quantification. nih.gov

Table 1: GC-MS Derivatization Protocol for Sodium Thiosulfate

| Step | Reagent/Condition | Purpose | Resulting Compound |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Adds a volatile organic group to the thiosulfate ion. | Alkylated thiosulfate intermediate |

| Stabilization | L-Ascorbic acid | Prevents degradation of the analyte during the reaction. | - |

| Catalysis | Sodium chloride | Speeds up the alkylation reaction. | - |

| Oxidation | Iodine | Converts the alkylated intermediate into a stable disulfide. | Bis(pentafluorobenzyl)disulfide |

Recent advancements have positioned Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a highly effective alternative to GC-MS for thiosulfate analysis. nih.gov LC-MS/MS offers several advantages, including simpler and more rapid sample preparation, as the complex two-step derivatization required for GC-MS can often be streamlined or avoided. nih.govnih.gov

LC-MS/MS methods provide high sensitivity and specificity through techniques like selected reaction monitoring (SRM). nih.govresearchgate.net In one such method, a lower quantification limit of 0.5 μM was achieved for serum thiosulfate. nih.gov The precision and accuracy of these methods meet rigorous standards for quantitative analysis, with intra- and inter-day tests showing relative standard deviations of ≤10.4% and analytical recovery rates between 94.3% and 102.6%. nih.gov

Interestingly, some advanced LC-MS/MS protocols leverage the initial derivatization step from GC-MS methods. By analyzing the more stable pentafluorobenzyl derivative (the first reaction product), issues related to the instability of the final disulfide derivative in solution are circumvented. nih.govresearchgate.net This novel approach combines the benefits of derivatization with the speed and sensitivity of LC-MS/MS, representing a significant improvement over traditional GC-MS procedures. nih.gov

Table 2: Comparison of Mass Spectrometry Approaches for Thiosulfate Analysis

| Feature | GC-MS with Derivatization | LC-MS/MS |

| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in liquid phase followed by tandem mass analysis. |

| Sample Prep | Requires complex, multi-step derivatization to increase volatility. nih.gov | Simpler, more rapid sample preparation; can analyze derivatives or underivatized forms. nih.gov |

| Sensitivity | High, with detection limits in the low µmol/mL range. nih.gov | Very high, with lower quantification limits reaching 0.5 μM. nih.gov |

| Speed | Slower due to lengthy derivatization procedures. | Faster overall analysis time. nih.gov |

| Key Advantage | Established method with high sensitivity. | High throughput, improved stability of analyte, and high precision. nih.govmdpi.com |

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods offer accessible and reliable means for quantifying anhydrous sodium thiosulfate. These techniques are based on measuring the change in light absorbance of a solution resulting from a chemical reaction involving thiosulfate.

One established spectrophotometric method involves the use of an iodine-amylose complex. nih.gov In this assay, the deep blue iodine-amylose complex is reduced by sodium thiosulfate. The thiosulfate reacts with the iodine, causing the blue color to fade. The decrease in absorbance, measured at a specific wavelength, is directly proportional to the concentration of thiosulfate in the sample. This method has been successfully applied to the determination of sodium thiosulfate in various biological fluids. nih.gov

Another approach is a colorimetric assay based on the redox reaction between thiosulfate and methylene (B1212753) blue in an acidic medium. spectroscopyonline.com Methylene blue is a dye that is blue in its oxidized state and colorless in its reduced state. Thiosulfate acts as a reducing agent, causing the methylene blue solution to fade. The degree of decoloration, quantified by measuring the change in absorbance, correlates with the concentration of thiosulfate. This method is noted for its simplicity, high sensitivity, and strong anti-interference ability. spectroscopyonline.com

Titrimetric Methods: Refinements in Iodometry

Iodometry remains a fundamental and widely used titrimetric method for the accurate determination and standardization of anhydrous sodium thiosulfate solutions. researchgate.netpraxilabs.com The principle of this redox titration is based on the reaction between iodine and thiosulfate ions. cutm.ac.in

The standard procedure involves two main reactions:

Iodine Liberation: A known amount of a primary standard oxidizing agent, such as potassium iodate (B108269) (KIO₃) or potassium dichromate (K₂Cr₂O₇), is reacted with an excess of potassium iodide (KI) in an acidic solution. researchgate.netcutm.ac.in This reaction liberates a precise equivalent amount of iodine (I₂).

Titration: The liberated iodine is then titrated with the sodium thiosulfate solution. The thiosulfate reduces the iodine back to iodide ions, while being oxidized itself to tetrathionate (B1226582) ions (S₄O₆²⁻).

The endpoint of the titration is typically detected using a starch indicator. cutm.ac.in Starch forms an intense blue-black complex with iodine, and the endpoint is reached when this color disappears, signifying that all the iodine has been consumed by the thiosulfate.

Refinements to classical iodometry include the use of instrumental methods to determine the endpoint with greater precision. Potentiometric titration, for example, can be used to monitor the reaction. hiranuma.com By using a platinum-reference combination electrode, the change in electrical potential of the solution is measured as the titrant (sodium thiosulfate) is added. The endpoint is identified as the inflection point on the resulting titration curve, offering a more objective and accurate determination compared to the visual color change of a chemical indicator. hiranuma.com

Table 3: Key Reactions in the Iodometric Titration of Sodium Thiosulfate

| Step | Reaction (using Potassium Iodate standard) | Description |

| 1. Iodine Liberation | KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O | Potassium iodate oxidizes potassium iodide in an acidic medium to produce a known quantity of iodine. cutm.ac.inhiranuma.com |

| 2. Titration | 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI | The sodium thiosulfate solution reduces the liberated iodine to sodium iodide. researchgate.nethiranuma.com |

Advanced Microscopy for Morphological and Compositional Analysis

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface morphology and topography of solid materials, including crystalline compounds like anhydrous sodium thiosulfate. azooptics.com The technique involves scanning a sample with a focused beam of electrons. The interactions between these electrons and the atoms of the sample generate various signals that contain information about the sample's surface, including its texture, crystal shape, and particle size. azooptics.com

For the analysis of anhydrous sodium thiosulfate, SEM can provide detailed, three-dimensional-like images of its crystalline structure. This allows for the characterization of key physical properties:

Crystal Morphology: Revealing the specific shape (e.g., monoclinic) and faceting of the crystals.

Particle Size and Distribution: Measuring the dimensions of individual particles and assessing the uniformity of the sample.

Surface Features: Identifying surface characteristics such as porosity, fractures, or agglomeration of particles.

To prepare a non-conductive sample like anhydrous sodium thiosulfate for SEM analysis, a critical step is sputter coating. nih.gov The sample is coated with a thin layer of a conductive metal, such as gold or palladium. This coating prevents the accumulation of static charge on the surface during electron bombardment and enhances the emission of secondary electrons, which are crucial for forming the high-resolution topographic image. nih.gov After preparation, the sample is placed in the high-vacuum chamber of the microscope for analysis. nih.govmdpi.com The resulting micrographs provide invaluable qualitative and quantitative data on the physical form of the anhydrous sodium thiosulfate powder.

Electronic Microprobe Microscopy

Electronic Microprobe Microscopy, also known as Electron Probe Microanalysis (EPMA), is a powerful and non-destructive analytical technique used to determine the elemental composition of small, solid samples. This method provides high-precision, quantitative elemental analysis at microscopic scales, typically with a spot size as small as 1-2 microns. The fundamental principle of EPMA involves bombarding a sample with a focused beam of high-energy electrons. This interaction generates characteristic X-rays from the elements present in the sample. Each element emits X-rays at a specific wavelength, and by analyzing these wavelengths using X-ray spectroscopy, the elemental makeup of the sample can be determined.

In the context of anhydrous sodium thiosulfate, EPMA could be employed to verify the elemental composition and stoichiometry of the compound. The analysis would confirm the presence of sodium (Na), sulfur (S), and oxygen (O) and could quantify their relative proportions to ensure the sample conforms to the chemical formula Na₂S₂O₃. Furthermore, this technique is invaluable for assessing the purity and homogeneity of the anhydrous sodium thiosulfate sample. By scanning the electron beam across the sample surface, it is possible to create elemental maps, which would reveal the spatial distribution of each element. Any impurities or compositional variations within the sample would be readily identified, providing crucial information about the material's quality.

The instrumentation for EPMA is similar to that of a scanning electron microscope (SEM) but is specifically designed for quantitative chemical analysis. A key feature is the use of wavelength-dispersive X-ray spectroscopy (WDS), which offers high spectral resolution and allows for the detection of elements at low concentrations.

Thermal Analysis Techniques in Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are instrumental in characterizing the thermal stability and decomposition behavior of materials. For anhydrous sodium thiosulfate, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are particularly insightful.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. rsc.orgabo.fi When the sample undergoes a thermal event, such as a phase transition or a chemical reaction, a temperature difference arises between the sample and the reference. This difference is recorded as a peak on the DTA curve. Endothermic events, which absorb heat, result in a negative peak, while exothermic events, which release heat, produce a positive peak.

For anhydrous sodium thiosulfate, DTA can be used to identify the temperatures at which phase transitions and decomposition occur. The thermal decomposition of sodium thiosulfate is a key area of investigation. Upon heating, anhydrous sodium thiosulfate decomposes. Research indicates that this decomposition begins at approximately 300°C. wikipedia.org The process involves the breakdown of the thiosulfate ion, leading to the formation of sodium sulfate and sodium polysulfide. wikipedia.org This decomposition is an endothermic process, which would be observed as a distinct peak in the DTA thermogram.

The following table summarizes the expected thermal events for anhydrous sodium thiosulfate based on available data.

| Thermal Event | Peak Temperature (°C) | Enthalpy Change |

| Decomposition | ~300 | Endothermic |

Note: The exact peak temperature can be influenced by factors such as heating rate and atmospheric conditions.

Thermogravimetric Analysis (TGA) provides quantitative information about the changes in a sample's mass as a function of temperature or time. rsc.orgabo.fi This technique is highly effective for studying decomposition reactions that involve the loss of gaseous products. The TGA instrument continuously measures the weight of the sample as it is heated in a controlled atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature.

In the analysis of anhydrous sodium thiosulfate, TGA is used to determine the onset temperature of decomposition and the total mass loss associated with the process. The decomposition of anhydrous sodium thiosulfate into sodium sulfate and sodium polysulfide involves the release of sulfur oxides, which would be recorded as a weight loss in the TGA curve. cuny.edu

Studies on the thermal behavior of sodium thiosulfate solutions have provided insights into its decomposition kinetics, with apparent activation energies for the decomposition process being determined. cuny.edu While this data is from solutions, it underscores the complexity of the thiosulfate decomposition.

The TGA data for the decomposition of anhydrous sodium thiosulfate can be summarized as follows:

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| > 300 | Varies | Decomposition to sodium sulfate and sodium polysulfide with release of sulfur oxides |

Note: The percentage of weight loss will depend on the final composition of the solid residue and the specific gaseous species evolved.

The combination of DTA and TGA provides a comprehensive understanding of the thermal behavior of anhydrous sodium thiosulfate, detailing both the energetic changes and the corresponding mass losses that occur upon heating.

Theoretical and Computational Chemistry Studies of Sodium Thiosulfate Systems

Quantum Chemical Investigations of the Thiosulfate (B1220275) Ion

Quantum chemical calculations have been instrumental in elucidating the intricate details of the thiosulfate ion (S₂O₃²⁻). These studies provide a foundational understanding of its stability, reactivity, and behavior in solution.

The thiosulfate ion possesses a tetrahedral geometry with a central sulfur atom bonded to a terminal sulfur atom and three oxygen atoms. The S-S bond distance is approximately 2.01 pm, which is characteristic of a single bond. The S-O bond lengths are slightly shorter than those in the sulfate (B86663) ion.

Historically, the oxidation states of the sulfur atoms in the thiosulfate ion were considered to be +6 for the central sulfur and -2 for the terminal sulfur, analogous to sulfate and sulfide (B99878), respectively. However, more recent X-ray Absorption Near Edge Structure (XANES) spectroscopy measurements have suggested that the charge densities are more consistent with oxidation states of +5 for the central sulfur atom and -1 for the terminal sulfur atom. Another interpretation proposes an oxidation state of +4 for the central sulfur and 0 for the terminal sulfur.

The bonding in the thiosulfate ion can be described by a combination of sigma and pi bonding. While first-row elements readily form strong pi bonds, this ability decreases for heavier elements like sulfur. The structure of the thiosulfate ion can be considered as a sulfate ion where one oxygen atom has been replaced by a sulfur atom, and various mesomeric forms can be drawn to represent the electron distribution.

| Bond | Approximate Bond Length (pm) |

|---|---|

| S-S | 201 |

| S-O | Slightly shorter than in sulfate |

| Sulfur Atom | Traditional View | XANES Spectroscopy Interpretation | Alternative Interpretation |

|---|---|---|---|

| Central Sulfur | +6 | +5 | +4 |

| Terminal Sulfur | -2 | -1 | 0 |

In aqueous solutions, the thiosulfate ion is surrounded by water molecules, forming a hydration shell. The dynamics of this hydration shell are crucial for understanding the ion's reactivity. Ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations have shown that the first solvation shell of the thiosulfate ion consists of approximately 15 water molecules.

The interaction between the thiosulfate ion and water molecules is not uniform. The hydrogen bonds between the oxygen atoms of the thiosulfate and the hydrating water molecules are stronger and have longer mean residence times compared to the hydrogen bonds between water molecules in the bulk solution. researchgate.net Conversely, the hydrogen bonds between the terminal sulfur atom of the thiosulfate ion and hydrating water molecules are weaker. researchgate.net

The water exchange dynamics at the different sites of the thiosulfate ion are also distinct. Water molecules are exchanged approximately 50% faster at the terminal sulfur atom than at the oxygen atoms. researchgate.net The mean residence times for water ligands are about 2.4 picoseconds at the sulfur atom and 3.6 picoseconds at the oxygen atoms. researchgate.net This asymmetric strength of the hydration shell suggests that the terminal sulfur atom is the more active site for chemical reactions. aps.org

| Property | Value |

|---|---|

| First Solvation Shell | ~15 water molecules |

| Mean Residence Time of Water (Sulfur) | ~2.4 ps researchgate.net |

| Mean Residence Time of Water (Oxygen) | ~3.6 ps researchgate.net |

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and versatile tool for predicting the reactivity of chemical species. mdpi.com DFT calculations can provide valuable insights into the reactivity of the thiosulfate ion by determining various molecular descriptors.

Key reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

Fukui Function: Indicates the most reactive sites in a molecule for nucleophilic or electrophilic attack.

By calculating these descriptors for the thiosulfate ion, DFT can help predict how it will interact with other chemical species. For instance, the Fukui function can identify the terminal sulfur atom as the most probable site for electrophilic attack, which aligns with experimental observations of its reactivity. The local hard-soft-acid-base (HSAB) principle, which can be rationalized within the framework of DFT, further aids in predicting the preferred sites of interaction.

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations, in conjunction with well-developed force fields, provide a dynamic picture of sodium thiosulfate systems.

MD simulations, particularly those employing quantum mechanical charge field (QMCF MD) methods, have been successfully used to model the structure and dynamics of hydrated thiosulfate ions in aqueous solution. researchgate.net These simulations have shown that hydration leads to a slight elongation of the S-O and S-S bonds compared to their lengths in the solid state. This is attributed to the formation of hydrogen bonds with the surrounding water molecules.

Theoretical models have been developed to simulate sodium thiosulfate hydrates, providing insights into the arrangement and movement of both the ions and the water molecules. These models are crucial for understanding the stability and properties of different hydrated forms of sodium thiosulfate.

| Bond | Solid State (Mean) | Aqueous Solution (QMCF MD) | Aqueous Solution (LAXS) |

|---|---|---|---|

| S-O | 1.467 | 1.478 | 1.479(5) |

| S-S | 2.002 | 2.017 | 2.020(6) |

Simulating the interactions between ions and solvent molecules is a key application of MD. For sodium thiosulfate solutions, these simulations can reveal details about the structure of the hydration shells around both the sodium and thiosulfate ions. The development of accurate force fields, including polarizable force fields, is essential for realistically modeling these interactions.

MD simulations can be used to study various aspects of ion-solvent interactions, including:

The orientation of water molecules in the hydration shells of the cation and anion.

The dynamics of water exchange between the hydration shell and the bulk solvent.

The influence of ion concentration on the structure and dynamics of the solution.

These simulations provide a molecular-level understanding of the properties of sodium thiosulfate solutions, which is fundamental to many of its applications.

Reaction Pathway Modeling and Energetic Profiles

The decomposition of sodium thiosulfate is a complex process influenced by factors such as temperature, pH, and the presence of other chemical species. While detailed first-principles computational modeling of these decomposition pathways is not extensively documented in publicly available literature, experimental studies provide significant insights into the reaction mechanisms and their energetic demands. These experimental findings serve as a foundation for potential future computational analysis.

The decomposition can proceed through several primary pathways, including thermal and acid-catalyzed reactions.

Studies using thermogravimetric analysis (TGA) have determined the apparent activation energies (Ea) for this thermal degradation process under various atmospheric conditions. These values, while derived from experimental data rather than computational modeling, provide a quantitative measure of the energy barriers for the decomposition reactions. The process involves the formation of volatile products like sulfur dioxide (SO₂) and solid residues containing sodium salts wikipedia.org.

Table 1: Apparent Activation Energies for Sodium Thiosulfate Thermal Decomposition

| Atmosphere | Apparent Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|

| Carbon Dioxide (CO₂) | 10.95 – 12.34 | nih.gov |

| Hydrochloric Acid (HCl) and CO₂ | 9.48 – 11.68 | nih.gov |

| Iodine (I₂) | 10.97 – 14.47 | nih.gov |

The initial protonation step can be represented as: S₂O₃²⁻(aq) + H⁺(aq) ⇌ HS₂O₃⁻(aq)

Na₂S₂O₃(aq) + 2 HCl(aq) → 2 NaCl(aq) + S(s) + SO₂(g) + H₂O(l) nih.gov

Under conditions of supercritical water (SCW) at temperatures between 340-400°C and 25 MPa pressure, the thiosulfate ion can be completely decomposed within seconds. The primary products of this decomposition pathway are sulfite (B76179), sulfate, and sulfide ions biorxiv.orgkegg.jp. This indicates that under extreme conditions, the S-S bond and S-O bonds within the thiosulfate molecule are readily cleaved, leading to a variety of sulfur species with different oxidation states.

Stoichiometric and Kinetic Modeling of Thiosulfate Reactions

The oxidation of reduced inorganic sulfur compounds, such as thiosulfate, is a critical process in the global sulfur cycle, primarily mediated by chemolithoautotrophic sulfur-oxidizing prokaryotes wikipedia.org. These microorganisms utilize the energy released from the oxidation of compounds like thiosulfate to fuel their metabolic activities, including the fixation of carbon dioxide. Two principal enzymatic pathways for thiosulfate oxidation have been extensively studied: the sulfur-oxidizing (Sox) pathway and the tetrathionate (B1226582) intermediate (S₄I) pathway.

The Sox Pathway: The Sox pathway is a well-characterized, multi-enzyme system that completely oxidizes thiosulfate to sulfate without the formation of any free intermediates nih.govbiorxiv.org. This pathway is found in a wide range of bacteria, including various Alpha-, Beta-, and Gammaproteobacteria. The complete Sox system comprises at least seven essential proteins: SoxXA, SoxYZ, SoxB, and SoxCD frontiersin.org.

In this pathway, the SoxAX complex, a c-type cytochrome, initiates the process by catalyzing the attachment of the sulfane (outer) sulfur of thiosulfate to a critical cysteine residue on the SoxY protein frontiersin.orgnih.gov. Subsequently, the SoxCD complex oxidizes the sulfone (inner) sulfur, and the SoxB protein hydrolyzes the bond, releasing two sulfate ions in sequence. In organisms that lack the SoxCD component, the pathway is incomplete and results in the extracellular accumulation of elemental sulfur nih.gov.

The Tetrathionate Intermediate (S₄I) Pathway: An alternative mechanism for thiosulfate oxidation proceeds through the formation of tetrathionate (S₄O₆²⁻) as a key intermediate wikipedia.orgnih.gov. This pathway is characteristic of many obligate chemolithotrophs nih.gov. The first step involves the oxidation of two thiosulfate molecules to form one molecule of tetrathionate, a reaction catalyzed by thiosulfate dehydrogenase (TsdA) frontiersin.orgnih.gov.

The initial reaction is: 2 S₂O₃²⁻ → S₄O₆²⁻ + 2 e⁻

The tetrathionate formed can then be further metabolized through various enzymatic steps. For example, the enzyme tetrathionate hydrolase can disproportionate tetrathionate into thiosulfate, elemental sulfur, and sulfate frontiersin.org. The S₄I pathway's prevalence and subsequent steps can be influenced by environmental conditions such as pH frontiersin.org. Studies on the alphaproteobacterium Paracoccus thiocyanatus have shown that it utilizes both the Sox and S₄I pathways, with the TsdA-catalyzed S₄I pathway being the primary route, responsible for oxidizing approximately 90% of the available thiosulfate nih.govbiorxiv.org.

Table 2: Comparison of Major Microbial Thiosulfate Oxidation Pathways

| Characteristic | Sox Pathway (Complete) | Tetrathionate Intermediate (S₄I) Pathway |

|---|---|---|

| Key Enzyme(s) | SoxXA, SoxYZ, SoxB, SoxCD | Thiosulfate dehydrogenase (TsdA), Tetrathionate hydrolase |

| Free Intermediate | None (Intermediates are covalently bound to SoxY) | Tetrathionate (S₄O₆²⁻) |

| Final Product(s) | Sulfate (SO₄²⁻) | Sulfate (SO₄²⁻), Elemental Sulfur (S⁰), Thiosulfate (S₂O₃²⁻) |

| Stoichiometry (Overall) | S₂O₃²⁻ → 2 SO₄²⁻ | Variable, involves disproportionation of tetrathionate |

| Example Organisms | Paracoccus pantotrophus, Rhodovulum sulfidophilum | Thiobacillus sp., Acidithiobacillus sp., Paracoccus thiocyanatus |

The choice between these pathways and their kinetic efficiency can vary significantly among different microbial species and is influenced by geochemical factors, demonstrating the metabolic flexibility of sulfur-oxidizing bacteria nih.gov.

Applications in Chemical and Environmental Sciences

Analytical Reagent in Volumetric Analysis

Sodium thiosulfate (B1220275) is a cornerstone of volumetric analysis, particularly in iodometric titrations, where it serves as a reliable titrant for the determination of oxidizing agents.

A standard solution of sodium thiosulfate is crucial for accurately determining the concentration of various oxidizing solutions. Due to its hygroscopic nature and the presence of efflorescence in its pentahydrate form, sodium thiosulfate is not a primary standard. Therefore, its solution must be standardized against a primary standard, most commonly potassium iodate (B108269) (KIO₃) or potassium dichromate (K₂Cr₂O₇). slideshare.net

The standardization process with potassium iodate involves the reaction of a known amount of KIO₃ with an excess of potassium iodide (KI) in an acidic medium to liberate a stoichiometric amount of iodine (I₂). This liberated iodine is then titrated with the sodium thiosulfate solution using a starch indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex color.

The key reactions are: Liberation of Iodine: KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O slideshare.netTitration with Thiosulfate: 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI noahchemicals.com

Once standardized, the sodium thiosulfate solution can be used to determine the concentration of other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄). In this process, a known volume of the potassium permanganate solution is treated with excess potassium iodide in an acidic solution to release iodine, which is then titrated with the standardized sodium thiosulfate solution. pharmaguideline.combrainly.in

Standardization of Potassium Permanganate:

| Step | Procedure |

|---|---|

| 1 | A precise volume of the potassium permanganate solution is taken in a flask. |

| 2 | Excess potassium iodide and sulfuric acid are added to the flask. |

| 3 | The liberated iodine is titrated with a standardized sodium thiosulfate solution. |

The Winkler test is a classic and highly accurate wet chemical method used to measure the concentration of dissolved oxygen (DO) in water samples. Sodium thiosulfate plays a critical role as the titrant in the final step of this procedure.

The Winkler method involves a series of chemical reactions that "fix" the dissolved oxygen in the water sample. Initially, manganese(II) sulfate (B86663) and an alkaline iodide-azide solution are added to the water sample. The dissolved oxygen oxidizes the manganese(II) ions to a manganese(IV) precipitate. Upon acidification, this precipitate oxidizes iodide ions to iodine. The amount of iodine generated is directly proportional to the initial amount of dissolved oxygen in the sample.

This liberated iodine is then titrated with a standardized solution of sodium thiosulfate. A starch indicator is used to detect the endpoint of the titration, which is indicated by a sharp color change from deep blue to colorless.

Key Steps of the Winkler Test:

| Step | Reagents Added | Reaction |

|---|---|---|

| 1 | Manganese(II) sulfate, Alkaline iodide-azide | Fixation of dissolved oxygen by forming a manganese(IV) precipitate. |

| 2 | Concentrated sulfuric acid | Dissolution of the precipitate and oxidation of iodide to iodine. |

| 3 | Standard sodium thiosulfate solution | Titration of the liberated iodine. |

Environmental Remediation and Pollution Control

The chemical properties of sodium thiosulfate make it a valuable tool in addressing various environmental contamination issues, from water treatment to the detoxification of hazardous substances.

Sodium thiosulfate is widely used as a dechlorinating agent in water treatment to neutralize residual chlorine and chloramines. nih.gov Chlorine is a common disinfectant in municipal water supplies, but its presence in treated water can be harmful to aquatic life and may produce undesirable disinfection byproducts.

Sodium thiosulfate effectively and rapidly reduces chlorine to harmless chloride ions. The reaction is as follows: Na₂S₂O₃ + 4Cl₂ + 5H₂O → 2NaHSO₄ + 8HCl

This application is critical in various contexts, including municipal wastewater treatment plants before discharge into receiving waters, in aquariums and aquaculture to make tap water safe for aquatic organisms, and in laboratory settings for quenching chlorine-based reactions. The U.S. Environmental Protection Agency recommends sodium thiosulfate for the dechlorination of effluent samples before toxicity testing. nih.gov

Sodium thiosulfate has been investigated for its potential to detoxify heavy metal ions in aqueous environments. It can form stable and less bioavailable complexes with certain heavy metals, thereby reducing their toxicity.

Research has shown that sodium thiosulfate can reduce the toxicity of several heavy metals:

Cadmium (Cd) and Lead (Pb): Studies on animals have demonstrated that the inclusion of sodium thiosulfate in their diet significantly reduces the accumulation of cadmium and lead in their organs. veterinariadigital.com A study on the shrimp Litopenaeus vannamei showed that sodium thiosulfate could mitigate the toxic effects of cadmium. nih.gov

Copper (Cu) and Nickel (Ni): In toxicity tests using Daphnia magna, sodium thiosulfate was found to reduce the toxicity of copper and nickel, likely through the formation of metal-thiosulfate complexes. nih.gov

Mercury (Hg): Sodium thiosulfate has been shown to reduce the assimilation of mercury in sheep. veterinariadigital.com

Summary of Heavy Metal Detoxification Studies:

| Heavy Metal | Organism/System Studied | Observed Effect |

|---|---|---|

| Cadmium (Cd) | Litopenaeus vannamei | Mitigation of toxic effects. nih.gov |

| Cadmium (Cd) & Lead (Pb) | Rats | Reduced accumulation in organs. veterinariadigital.com |

| Copper (Cu) & Nickel (Ni) | Daphnia magna | Reduced toxicity. nih.gov |

Xenobiotic organic compounds are synthetic chemicals that are not naturally occurring and can be persistent and toxic in the environment. Sodium thiosulfate has shown promise in the degradation of certain classes of these compounds, particularly halogenated pesticides and herbicides.

The mechanism of degradation often involves a nucleophilic substitution reaction, where the thiosulfate ion displaces a halogen atom from the organic molecule, leading to its detoxification. nih.gov

Chloroacetanilide Herbicides: Thiosulfate salts have been found to rapidly dechlorinate and detoxify chloroacetanilide herbicides in water, sand, and soil under ambient conditions. The addition of ammonium (B1175870) or sodium thiosulfate to herbicide-contaminated sand columns has been shown to reduce herbicide leaching by up to 99%. nih.govusda.gov

Halogenated Pesticides: Sodium thiosulfate can be used to degrade the toxicity of organophosphorus pesticides. It has also been shown to enhance the dissipation of halogenated fumigants like methyl bromide in soil. researchgate.netruisterchem.com

Atrazine (B1667683): The addition of sodium thiosulfate can lead to the rapid hydroxylation of the herbicide atrazine to the non-toxic hydroxyatrazine at a pH of ≤ 4. nih.gov

Degradation of Xenobiotic Compounds by Sodium Thiosulfate:

| Xenobiotic Compound Class | Specific Examples | Mechanism/Effect |

|---|---|---|

| Chloroacetanilide Herbicides | Alachlor, Metolachlor | Nucleophilic dechlorination, reduced leaching. nih.govusda.gov |

| Halogenated Pesticides | Organophosphates, Methyl Bromide | Degradation of toxicity, enhanced dissipation. researchgate.netruisterchem.com |

Role in Ballast Water Treatment

The introduction of invasive aquatic species through ships' ballast water is a significant environmental concern, leading to the implementation of the International Maritime Organization's (IMO) Ballast Water Management (BWM) Convention. ballast-water-treatment.comimo.orgimo.orgsemcomaritime.com This convention mandates the treatment of ballast water before discharge to prevent the transfer of harmful organisms. imo.org Many ballast water treatment systems utilize disinfectants like chlorine, often generated through electrolysis of seawater to form sodium hypochlorite (B82951), to eliminate these organisms. danfoss.comvecom-marine.com

However, residual chlorine in the treated ballast water can be toxic to marine life upon discharge. dutomarine.com Sodium thiosulfate anhydrous serves as a critical neutralizing agent in this context. danfoss.comawpc.co.jp It is employed to dechlorinate the ballast water before it is released into the sea, ensuring compliance with environmental regulations. vecom-marine.comdutomarine.com As a reducing agent, sodium thiosulfate effectively neutralizes free chlorine and chloramine (B81541). dutomarine.com

The chemical reaction for the neutralization of sodium hypochlorite (the active ingredient in bleach) by sodium thiosulfate is as follows:

4 NaClO + Na₂S₂O₃ + 2 NaOH → 4 NaCl + 2 Na₂SO₄ + H₂O wikipedia.org

This reaction converts the toxic residual chlorine into harmless chloride ions, protecting marine ecosystems. spchemicals.innbinno.com The use of sodium thiosulfate is a key component of many ballast water treatment systems that rely on chlorination, ensuring they meet the stringent discharge standards set by the IMO. danfoss.comdutomarine.com

Table 1: Dechlorination Agents in Ballast Water Treatment

| Dechlorinating Agent | Chemical Formula | Key Function |

| Sodium Thiosulfate | Na₂S₂O₃ | Neutralizes free chlorine and chloramine by reduction. dutomarine.com |

| Sodium Bisulfite | NaHSO₃ | Removes residual chlorine to maintain water quality. dutomarine.com |

| Sodium Sulfite (B76179) | Na₂SO₃ | Acts as a powerful reducing agent for rapid dechlorination. dutomarine.com |

Biological Remediation via Sulfur-Oxidizing Bacteria

Wastewater from various industrial processes, such as photographic processing and mining, can contain significant concentrations of thiosulfate, which can be detrimental to the environment. taylorfrancis.com Biological remediation using sulfur-oxidizing bacteria (SOB) presents an effective method for treating thiosulfate-laden wastewater. tandfonline.comijcmas.comnih.gov These microorganisms metabolize reduced sulfur compounds like thiosulfate, using them as an energy source. tandfonline.comijcmas.com

Several genera of bacteria are known for their ability to oxidize thiosulfate, including Thiobacillus, Halothiobacillus, and Ochrobactrum. tandfonline.comtandfonline.com The Sox system is a well-studied enzymatic pathway in many SOB that facilitates the direct oxidation of thiosulfate to sulfate. tandfonline.comnih.govnih.gov In some cases, thiosulfate is first converted to tetrathionate (B1226582) as an intermediate before further oxidation. nih.gov

Research has demonstrated the feasibility of using bioreactors to cultivate SOB for the treatment of thiosulfate-containing wastewater. nih.govresearchgate.net These systems can achieve high thiosulfate conversion rates, with a significant yield of elemental sulfur that can be recovered. nih.gov

Table 2: Products of Thiosulfate Bio-oxidation by an Indigenous SOB Consortium